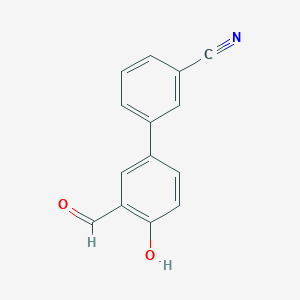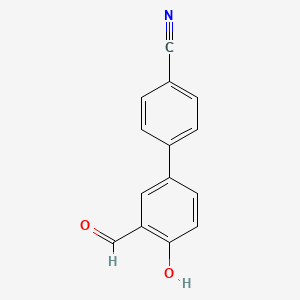
2-(3-Cyanophenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyanophenyl)phenol, also known as 2-cyano-3-phenylphenol, is a phenolic compound with a wide range of applications in the scientific and industrial fields. It is a white crystalline solid with a molecular weight of 181.15 g/mol and a melting point of 108-110 °C. It is most commonly used as an intermediate in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. Additionally, it is used in the production of polymers and resins, as well as in the manufacture of photographic materials. In
科学研究应用
2-(3-Cyanophenyl)phenol, 95% has been widely used in various scientific and industrial applications. It has been used as a starting material for the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. Additionally, it has been used in the production of polymers and resins, as well as in the manufacture of photographic materials.
作用机制
2-(3-Cyanophenyl)phenol, 95% is an aromatic compound that can be easily oxidized to form quinones and other reactive intermediates. These intermediates can then react with other molecules, such as proteins, to form covalent bonds, leading to the formation of a variety of products.
Biochemical and Physiological Effects
2-(3-Cyanophenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been found to inhibit the growth of cancer cells and to reduce the toxicity of certain drugs.
实验室实验的优点和局限性
The advantages of using 2-(3-Cyanophenyl)phenol, 95% in laboratory experiments include its high purity, stability, and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 2-(3-Cyanophenyl)phenol, 95% in laboratory experiments. It is a relatively toxic compound and should be handled with care. Additionally, it can be difficult to purify and the reaction conditions must be carefully controlled in order to obtain the desired product.
未来方向
The future directions of 2-(3-Cyanophenyl)phenol, 95% research include further exploration of its biochemical and physiological effects. Additionally, further research could be done on its potential applications in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. Additionally, further research could be done on its potential applications in the production of polymers and resins, as well as in the manufacture of photographic materials. Finally, further research could be done on its potential applications in the development of new drugs and therapies.
合成方法
2-(3-Cyanophenyl)phenol, 95% can be synthesized through a three-step process. The first step involves the reaction of 3-nitrobenzaldehyde with an alkali cyanide in an aqueous solution to form 3-cyanobenzaldehyde. The second step involves the reaction of 3-cyanobenzaldehyde with an aqueous solution of sodium hydroxide to form 2-(3-cyanophenyl)phenol. The third step involves the recrystallization of 2-(3-cyanophenyl)phenol from ethyl acetate to obtain a product with a purity of 95%.
属性
IUPAC Name |
3-(2-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZIWTOPZLSKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602418 |
Source


|
| Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154848-42-7 |
Source


|
| Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)







